1-ethyl-6-methoxy-1H-benzo[d]imidazole
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Overview
Description
1-ethyl-6-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of the ethyl and methoxy groups in the structure of this compound can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of 2-ethyl-4-methoxybenzaldehyde with o-phenylenediamine under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups such as halogens, nitro groups, and sulfonic acid groups.
Scientific Research Applications
1-ethyl-6-methoxy-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2-methyl-1H-benzo[d]imidazole
- 1-ethyl-5-methoxy-1H-benzo[d]imidazole
- 1-ethyl-6-chloro-1H-benzo[d]imidazole
Uniqueness
1-ethyl-6-methoxy-1H-benzo[d]imidazole is unique due to the specific positioning of the ethyl and methoxy groups on the benzimidazole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
26530-91-6 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-ethyl-6-methoxybenzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-3-12-7-11-9-5-4-8(13-2)6-10(9)12/h4-7H,3H2,1-2H3 |
InChI Key |
QKTWROJHMCTPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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